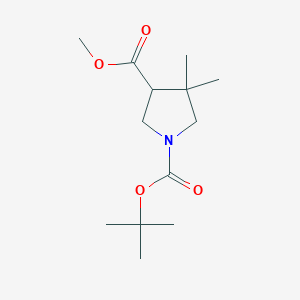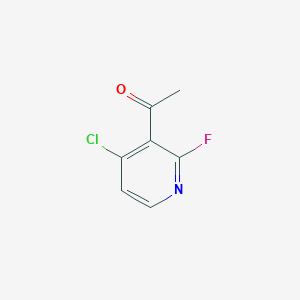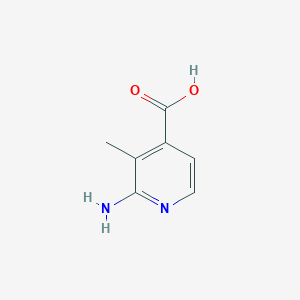
2-Bromo-4-chloro-6-phenylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4-chloro-6-phenylpyridine is an organic compound belonging to the pyridine family It is characterized by the presence of bromine, chlorine, and phenyl groups attached to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-chloro-6-phenylpyridine typically involves the halogenation of a pyridine derivative. One common method is the bromination of 4-chloro-6-phenylpyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the halogenation process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve multi-step synthesis processes. These processes often include the preparation of intermediate compounds, followed by selective halogenation and purification steps to obtain the final product with high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions: 2-Bromo-4-chloro-6-phenylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Oxidation and Reduction Reactions: The pyridine ring can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace halogen atoms with other functional groups.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used in this reaction to form new carbon-carbon bonds.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed to oxidize the pyridine ring.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
2-Bromo-4-chloro-6-phenylpyridine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound is utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Chemical Biology: Researchers use this compound to study the interactions between small molecules and biological targets, aiding in the discovery of new drugs and therapeutic agents.
Mecanismo De Acción
The mechanism of action of 2-Bromo-4-chloro-6-phenylpyridine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary, but often include binding to active sites or altering protein conformation.
Comparación Con Compuestos Similares
2-Bromo-4-chloro-6-methylpyridine: Similar in structure but with a methyl group instead of a phenyl group.
2-Bromo-4-chloro-6-fluoropyridine: Contains a fluorine atom in place of the phenyl group.
2-Bromo-4-chloro-6-aminopyridine: Features an amino group instead of the phenyl group.
Uniqueness: 2-Bromo-4-chloro-6-phenylpyridine is unique due to the presence of the phenyl group, which can enhance its interactions with biological targets and improve its solubility in organic solvents. This makes it a valuable compound for various applications in medicinal chemistry and materials science.
Propiedades
Fórmula molecular |
C11H7BrClN |
|---|---|
Peso molecular |
268.53 g/mol |
Nombre IUPAC |
2-bromo-4-chloro-6-phenylpyridine |
InChI |
InChI=1S/C11H7BrClN/c12-11-7-9(13)6-10(14-11)8-4-2-1-3-5-8/h1-7H |
Clave InChI |
PSIOUWDVLQIJHC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC(=CC(=C2)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Bromo-4-(tert-butoxy)thieno[3,2-d]pyrimidine](/img/structure/B12957378.png)
![Ethyl 2,10-dichloro-3-fluoro-5-oxo-5H-benzo[4,5]thiazolo[3,2-a][1,8]naphthyridine-6-carboxylate](/img/structure/B12957391.png)
![5,7-Dichloro-6-isopropylpyrazolo[1,5-a]pyrimidine](/img/structure/B12957396.png)
![8-Chloropyrazolo[1,5-a][1,3,5]triazine-2,4(1H,3H)-dione](/img/structure/B12957407.png)
![6-Chloro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12957408.png)
![tert-Butyl (4S,5R)-4-phenyl-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B12957420.png)


![2-Bromo-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B12957433.png)


![1',2'-Dihydrospiro[piperidine-3,3'-pyrrolo[3,2-b]pyridine]](/img/structure/B12957449.png)
![2-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B12957462.png)

